![molecular formula C15H15N3O5S B5760612 N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide is a useful research compound. Its molecular formula is C15H15N3O5S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.07324176 g/mol and the complexity rating of the compound is 546. The solubility of this chemical has been described as 22.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CBKinase1_003447, also known as N2-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide, HMS2690G24, CBKinase1_015847, SMR000299567, and SR-01000265245, is a compound that primarily targets the Casein Kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by inhibiting their activity . This inhibition can occur through several mechanisms, including the inhibition of pro-survival autophagy, regulation of MYC, or by unleashing p53-driven apoptosis .
Biochemical Pathways
The affected pathways include the cell cycle, transcription and translation pathways, cytoskeletal structure pathways, cell-cell adhesion pathways, and receptor-coupled signal transduction pathways . The downstream effects of these pathways are diverse and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of CK1 isoform activity, which can lead to changes in cell cycle progression, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and signal transduction . These changes can potentially influence cell survival and proliferation.
Biochemical Analysis
Biochemical Properties
CBKinase1_003447 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription, and translation . The compound interacts with enzymes such as casein kinase 1 (CK1) isoforms, which are known to regulate key signaling pathways involved in tumor progression . These interactions are essential for maintaining cellular functions and ensuring proper signal transduction.
Cellular Effects
CBKinase1_003447 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . These effects are critical for maintaining cellular integrity and ensuring proper cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of CBKinase1_003447 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by phosphorylating substrate proteins, thereby influencing their activity, localization, and function . This phosphorylation process is essential for regulating various cellular processes and ensuring proper cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CBKinase1_003447 have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that CBKinase1_003447 remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Long-term exposure to the compound has been associated with sustained changes in cellular function and signaling pathways.
Dosage Effects in Animal Models
The effects of CBKinase1_003447 vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular processes without causing significant toxicity. At higher doses, CBKinase1_003447 can induce toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
CBKinase1_003447 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, thereby affecting overall cellular metabolism . These interactions are essential for maintaining metabolic homeostasis and ensuring proper cellular function.
Transport and Distribution
The transport and distribution of CBKinase1_003447 within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are essential for ensuring that CBKinase1_003447 reaches its intended sites of action and exerts its effects efficiently.
Subcellular Localization
CBKinase1_003447 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for ensuring that CBKinase1_003447 interacts with its target biomolecules and exerts its effects in the appropriate cellular context.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-11-5-7-14(8-6-11)24(22,23)16-10-15(19)17-12-3-2-4-13(9-12)18(20)21/h2-9,16H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHKXAIMOFHXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794602 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

METHANONE](/img/structure/B5760548.png)
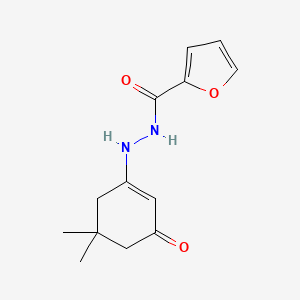
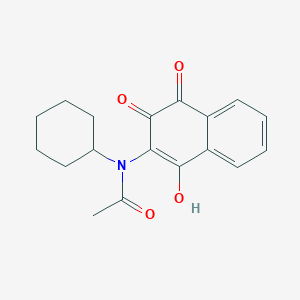
![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
![2-chloro-N'-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5760570.png)
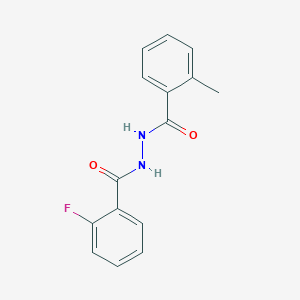
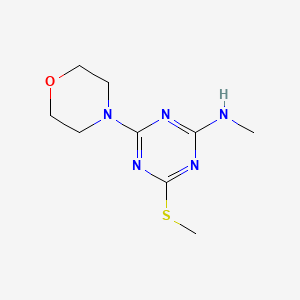
![N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)
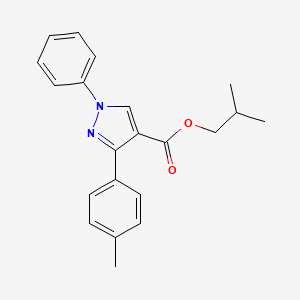
![1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B5760620.png)
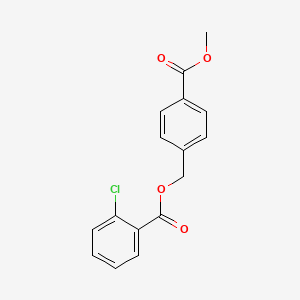
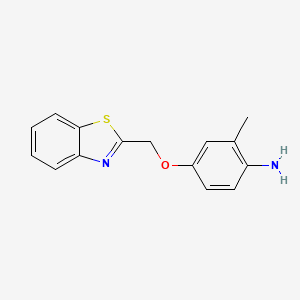
![4-benzyl-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B5760636.png)
